![molecular formula C18H15N3OS B2998548 2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536703-98-7](/img/structure/B2998548.png)

2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

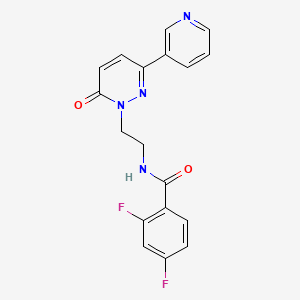

“2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one” is a chemical compound that likely belongs to the class of organic compounds known as heterocyclic compounds . These compounds contain one or more rings that have at least one atom (such as sulfur, oxygen, or nitrogen) that is not a carbon atom .

Chemical Reactions Analysis

Again, while specific information on this compound is not available, similar compounds often undergo various chemical reactions, including electrophilic substitution .科学的研究の応用

Chemistry of Pyrimido Pyrimidines

The compound is a type of pyrimido pyrimidine, which are types of bicyclic [6 + 6] systems . These compounds have been studied for their chemistry and biological significance . The main sections of these studies include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

Kinase Inhibition Properties

The compound has been explored for its kinase inhibition properties . It has shown promising results against four protein kinases (CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A), displaying micromolar and submicromolar IC50 values .

Antiproliferative and Antiviral Applications

Pyrimidine-derived indole ribonucleosides, which include this compound, have been synthesized and tested for in vitro antiproliferative and antiviral applications .

Pharmaceutical Applications

The compound has been applied on a large scale in the medical and pharmaceutical fields . It has been used in the development of efficient and eco-compatible chemical methodologies allowing rapid access to libraries of potent bioactive arenes and their heteroarenes analogues .

将来の方向性

作用機序

Target of Action

The primary target of 2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one is the Toll-like receptor 4 (TLR4) . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

This compound interacts with TLR4 in both human and mouse cells . The interaction triggers the activation of NFκB , a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Result of Action

The activation of TLR4 and subsequent stimulation of the innate immune system can lead to a variety of cellular effects. These include the production of cytokines, which play a key role in cell signaling and can influence the immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness

特性

IUPAC Name |

2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-2-23-18-20-15-13-10-6-7-11-14(13)19-16(15)17(22)21(18)12-8-4-3-5-9-12/h3-11,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAUSLOMHKDQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998470.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate](/img/structure/B2998471.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2998476.png)

![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B2998479.png)

![7-(morpholine-4-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998480.png)

![ethyl 2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2998484.png)

![N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2998485.png)

![3-benzyl-2-((4-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998486.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)